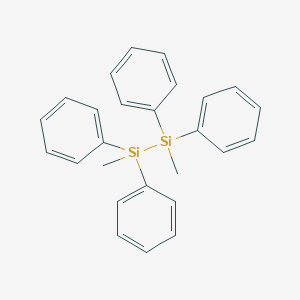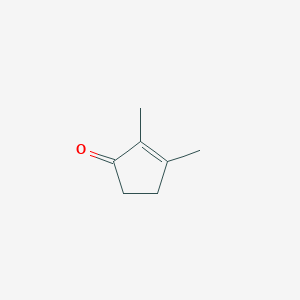
2,3-Dimethyl-2-cyclopenten-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopentene derivatives, including those similar to 2,3-dimethyl-2-cyclopenten-1-one, involves several methods. One approach includes the catalyzed cycloisomerization of dimethyl diallylmalonate, illustrating the versatility of cyclopentene synthesis through palladium-catalyzed reactions, yielding a variety of cyclopentene derivatives with specific substitutions (Goj & Widenhoefer, 2001). Another method involves the synthesis of 2-lithio-3-methoxy-1,3-dimethylcyclopentene, demonstrating an alternative route for creating cyclopentene derivatives through lithiation and subsequent reactions, offering a synthetic equivalent for further cyclopentadiene and ansa-metallocene complex syntheses (Won et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been characterized using techniques such as X-ray crystallography, revealing details about their geometric arrangement. For instance, the crystal structure analysis of related cyclopentene derivatives provides insights into the arrangement of substituents and the overall molecular geometry, which is critical for understanding the reactivity and properties of these compounds (Shi et al., 2002).
Chemical Reactions and Properties
Cyclopentene derivatives, including this compound, undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. For example, the study on the cycloaddition of dimethyleneketene acetals demonstrates the reactivity of cyclopentene derivatives in forming adducts with other molecules, showcasing their utility in synthetic chemistry (Yamago et al., 1994).
Applications De Recherche Scientifique
Chemical Synthesis and Transformations :
- 4,4‐Dimethyl‐2‐Cyclopenten‐1‐one: This study presents a method for synthesizing 4,4-dimethyl-2-cyclopenten-1-one, highlighting its role in reactions like annulation, cyclization, and oxidation (Pauley, Anderson, & Hudlický, 2003).
- Palladium-Catalyzed Transformations: Research demonstrates transformations of 1,1-dialk oxycarronyl-2-(1,3-butadienyl)cyclopropanes into 2-ethenyl-3-cyclopentenes, indicating the utility of this compound in organic synthesis (Miura, Fugami, Oshima, & Utimoto, 1988).
Fragrance and Cosmetic Industry :
- Fragrance Material Review: A study reviewed the toxicologic and dermatologic aspects of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, a related compound, when used as a fragrance ingredient, emphasizing its importance in the fragrance industry (Scognamiglio, Jones, Letizia, & Api, 2012).
Environmental Chemistry :
- Gas-Phase Reactions with Ozone: Research on the products of gas-phase reactions of various alkenes with ozone includes 2,3-dimethyl-1-butene, a closely related compound. This study is significant in understanding atmospheric chemistry and environmental impacts (Atkinson, Tuazon, & Aschmann, 1995).
Electrochemistry :
- Electrohydrodimerization Studies: A study focused on the electrohydrodimerization of 2-cyclopenten-1-one, revealing insights into electrochemical pathways and potential applications in synthesis (Bastida, Brillas, & Costa, 1987).
Photolytic and Photochemical Mechanisms :
- Excited-State Photolytic Mechanism: An investigation into the photolytic reactions of various cyclopentene derivatives, including dimethyl variants, provides insight into the photolytic mechanisms of these compounds (Su, 2015).
Safety and Hazards
Safety data sheets advise avoiding inhalation of vapor or mist of 2,3-Dimethyl-2-cyclopenten-1-one . It is also recommended to keep the compound away from sources of ignition and to take measures to prevent the build-up of electrostatic charge . In case of skin contact, it is advised to wash off with soap and plenty of water .
Mécanisme D'action
Target of Action
The primary target of 2,3-Dimethyl-2-cyclopenten-1-one is other molecules, as it functions as a Lewis acid catalyst . This means it can accept electron pairs from other molecules, leading to the formation of new bonds .
Mode of Action
As a Lewis acid catalyst, this compound interacts with its targets by accepting electron pairs. This interaction leads to the formation of new bonds, which can result in significant changes in the molecular structure of the target .
Biochemical Pathways
It’s known that this compound can participate in a variety of addition reactions, including conjugate addition of organocopper nucleophiles, michael reaction with silyl enol ethers, and siloxanes, diels-alder cycloadditions, and phosphoniosilylations .
Pharmacokinetics
Its physical properties such as boiling point (80 °c/10 mmhg), density (0968 g/mL at 25 °C), and refractive index (n20/D 149) have been documented
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific molecules it interacts with. By accepting electron pairs and forming new bonds, it can significantly alter the structure and function of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity as a Lewis acid catalyst may be affected by the pH of the environment. Moreover, its physical properties such as boiling point and density suggest that it may be sensitive to changes in temperature and pressure .
Propriétés
IUPAC Name |
2,3-dimethylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5-3-4-7(8)6(5)2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLQSPYGTUMKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149901 | |
| Record name | 2-Cyclopenten-1-one, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
| Record name | 2-Cyclopenten-1-one, 2,3-dimethyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1121-05-7 | |
| Record name | 2,3-Dimethyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2-cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopenten-1-one, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYL-2-CYCLOPENTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6A4YU4DWN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,3-Dimethyl-2-cyclopenten-1-one in the context of zeolite-catalyzed methanol-to-hydrocarbon (MTH) conversion?
A: In the MTH process, this compound is identified as a coke species that can impact catalyst performance. Research indicates that it forms during the reaction and strongly adsorbs onto Brønsted acid sites within zeolite catalysts like H-ZSM-5. [] This adsorption can block these active sites, hindering their availability for the desired MTH reactions and ultimately contributing to catalyst deactivation. []
Q2: How does the presence of this compound affect product selectivity in the MTH reaction?
A: While primarily contributing to coke formation and catalyst deactivation, this compound has also been shown to slightly promote the aromatic-based catalytic cycle within the MTH reaction. [] This promotion leads to a minor increase in ethylene selectivity. []
Q3: Beyond MTH reactions, in what other contexts is this compound relevant?
A: this compound is a significant component of bio-oil, a promising renewable energy source. It has been identified as a product of the pyrolysis of various biomass sources, including Cogongrass [] and hemicellulose. [] In the pyrolysis of reject pulp using a Ni/NZA catalyst, this compound constituted a notable 5.5% of the obtained bio-oil composition. []
Q4: What role does this compound play in the catalytic reforming of poly(3-hydroxybutyrate) (PHB)?
A: this compound acts as a key intermediate in the multi-step conversion of PHB, a biopolymer, into hydrocarbon fuels. [] It forms through the ketonization of crotonic acid, another crucial intermediate in this process. Subsequently, this compound, along with propylene, participates in further reactions that ultimately yield aromatic compounds within the hydrocarbon oil product. []
Q5: Can you elaborate on the analytical techniques used to identify and quantify this compound in these different research areas?
A: Across the studies mentioned, Gas Chromatography coupled with Mass Spectrometry (GC-MS) emerges as the primary analytical method for identifying and quantifying this compound. [, , , , , ] This technique allows for the separation and identification of individual compounds within complex mixtures like bio-oil or the products of catalytic reactions, enabling researchers to accurately assess the presence and concentration of this compound.
Q6: Are there alternative uses for this compound outside of fuel production?
A: Yes, this compound also contributes to the aroma profile of certain products. Research indicates its presence in dry-cured meat products, specifically those made from Pulawska and Zlotnicka Spotted pig breeds. [] This suggests that this compound, along with other volatile compounds, plays a role in shaping the sensory characteristics of these food products. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



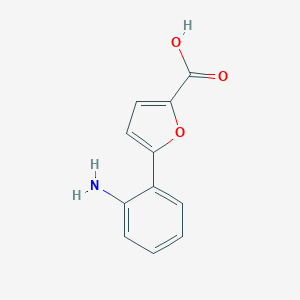
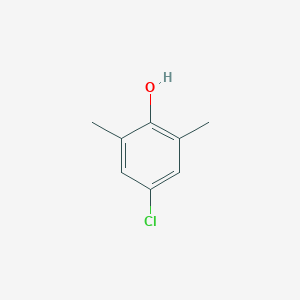
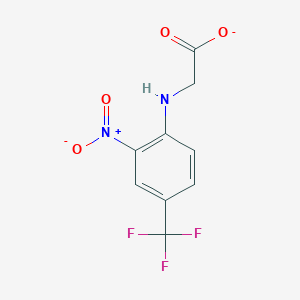
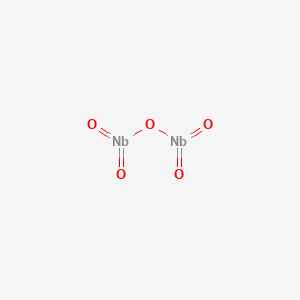

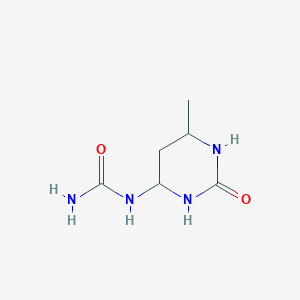

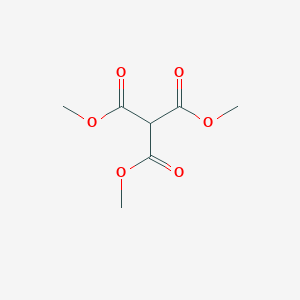
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B73981.png)


